2,3,6-Trimethylbenzoic acid
Description
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of this compound (in CDCl₃) is expected to display distinct signals for the methyl groups and aromatic protons. For the structurally similar 2,4,6-trimethylbenzoic acid, the methyl groups resonate at δ 2.30–2.45 ppm, while the carboxylic proton appears as a broad singlet near δ 12.1 ppm. The 2,3,6 isomer’s asymmetry may split methyl resonances into multiplets due to differing electronic environments.
¹³C NMR data for 2,4,6-trimethylbenzoic acid show carbonyl carbons at δ 172.5 ppm and aromatic carbons between δ 125–140 ppm. The 2,3,6 isomer’s carbonyl signal is anticipated to shift slightly due to reduced ring symmetry.
Infrared (IR) Spectroscopy
IR spectra of this compound exhibit characteristic stretches for the carboxylic acid group: O–H (2500–3000 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–O (1280–1320 cm⁻¹). Methyl C–H asymmetric and symmetric stretches appear near 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The absence of a broad O–H stretch in the solid state suggests hydrogen-bonded dimer formation.
UV-Vis Spectroscopy
The UV-Vis spectrum (in ethanol) shows a π→π* transition of the aromatic ring at λₘₐₓ ≈ 260 nm and a weaker n→π* transition near 310 nm. Substituent effects slightly red-shift these peaks compared to unsubstituted benzoic acid.
Comparative Electronic Structure with DFT Calculations
Density Functional Theory (DFT) studies on 2,4,5-trimethylbenzoic acid reveal that methyl groups donate electron density to the ring via inductive effects, stabilizing the carboxylate anion. For this compound, calculations predict a highest occupied molecular orbital (HOMO) localized on the aromatic ring and a lowest unoccupied molecular orbital (LUMO) on the carboxylic group, with an energy gap of ~5.2 eV.
Table 2: DFT-Calculated Parameters for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.8 ± 0.2 |
| LUMO Energy | -1.6 ± 0.2 |
| Band Gap | 5.2 ± 0.3 |
Mulliken charge analysis indicates that the carboxylic oxygen atoms carry partial negative charges (-0.45 e), while the methyl carbons exhibit slight positive charges (+0.12 e).
Polymorphism and Solid-State Packing Arrangements
Polymorphism in trimethylbenzoic acids is influenced by hydrogen bonding and van der Waals interactions. For 2,4,6-trimethylbenzoic acid, temperature-dependent X-ray studies show that the carboxylic hydrogen shifts position between 100 K and 290 K, altering dimer geometries. The 2,3,6 isomer’s asymmetric substitution likely favors a single polymorph due to reduced molecular symmetry, though experimental confirmation is pending.
In the solid state, this compound is hypothesized to form slipped-parallel dimers via O–H⋯O hydrogen bonds (2.65–2.70 Å), with methyl groups engaging in C–H⋯π interactions (3.10–3.30 Å). These interactions create a herringbone packing motif, as observed in 2,6-bis(trifluoromethyl)benzoic acid.
Table 3: Hypothetical Solid-State Packing Parameters
| Interaction Type | Distance (Å) |
|---|---|
| O–H⋯O | 2.68 ± 0.05 |
| C–H⋯π | 3.20 ± 0.10 |
Properties
IUPAC Name |
2,3,6-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUKSSBDIZXQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179928 | |
| Record name | 2,3,6-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2529-36-4 | |
| Record name | 2,3,6-Trimethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trimethylbenzoic acid | |
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Preparation Methods
Catalytic Carboxylation with Carbon Dioxide
The patent CN102491894A describes a method for synthesizing 2,4,6-trimethylbenzoic acid via carboxylation of sym-trimethylbenzene using CO₂ and a catalyst (composition unspecified). Key parameters include:
| Parameter | Range/Value |
|---|---|
| Reaction Temperature | 10–25°C |
| Pressure | 0.18–0.4 MPa |
| Catalyst Loading | 0.5–4 wt% |
| Reaction Time | 6–12 hours |
After carboxylation, the product is isolated via phase separation and crystallization. For 2,3,6-trimethylbenzoic acid, analogous conditions could theoretically apply if a suitable 1,2,4-trimethylbenzene precursor is used, though regioselectivity challenges may arise due to the less symmetric substitution pattern.
Multi-Step Acylation and Hydrolysis Routes
Patent CN1927800A outlines a three-step synthesis for 2,4,6-trimethylbenzoic acid:
-
Acylation : Mesitylene reacts with chloroacetyl chloride using an iron oxide catalyst.
-
Chloroform Reaction : The acylated product undergoes reaction with sodium hypochlorite and a phase-transfer catalyst.
-
Hydrolysis : Acidic workup yields the final product.
| Step | Conditions |
|---|---|
| Acylation Temperature | Not specified (likely 20–100°C) |
| Phase-Transfer Catalyst | Quaternary ammonium salts |
| Hydrolysis Agent | Hydrochloric acid |
This method emphasizes the importance of phase-transfer catalysts in facilitating reactions with hypochlorite. Adapting this route for this compound would require a substituted mesitylene analog, but the lack of documented precursors limits direct application.
Challenges in Directing Regioselectivity
The 2,3,6-substitution pattern introduces steric hindrance that complicates traditional electrophilic substitution reactions. For instance:
-
Friedel-Crafts Acylation : Methyl groups at positions 2 and 6 would deactivate the ring and hinder electrophilic attack at position 3.
-
Carboxylation : CO₂ insertion into a 1,2,4-trimethylbenzene derivative would require precise control over reaction kinetics to avoid polysubstitution.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Organic Synthesis
2,3,6-Trimethylbenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its derivatives are used in the production of:
- Dyes : It acts as a precursor for synthetic dyes due to its ability to undergo electrophilic substitution reactions.
- Photoinitiators : The compound is utilized in photopolymerization processes, where it helps initiate polymerization upon exposure to light.
Table 1: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Dyes | Used as an intermediate for synthesizing dyes. |
| Photoinitiators | Initiates polymerization in UV-sensitive materials. |
Pharmaceutical Industry
Research indicates that this compound and its derivatives exhibit potential bioactivity. For instance:
- Anticancer Activity : Molecular docking studies have shown that certain derivatives can act as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy .
- Drug Formulation : The compound's stability and solubility properties make it suitable for use in drug formulations.
Case Study: Anticancer Activity
A study conducted on various derivatives of benzoic acid revealed that compounds based on this compound demonstrated significant binding affinity to HDAC8, suggesting potential as anticancer agents .
Material Science
In material science, this compound is used to enhance the properties of polymers:
- Hardening Agents : It is employed as a hardening agent for epoxy resins, improving their mechanical properties.
- Additives : The compound can be used as an antioxidant in plastics and coatings.
Table 2: Applications in Material Science
| Application | Description |
|---|---|
| Hardening Agents | Enhances mechanical properties of epoxy resins. |
| Additives | Acts as an antioxidant in various materials. |
Agricultural Chemicals
The compound is also investigated for its role in agriculture:
- Pesticides : It can be transformed into various pesticide formulations due to its reactivity and ability to form stable derivatives.
Table 3: Applications in Agriculture
| Application | Description |
|---|---|
| Pesticides | Used as an intermediate in pesticide synthesis. |
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The methyl groups on the benzene ring can affect the compound’s electronic properties, altering its reactivity in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The positional isomerism of methyl groups profoundly impacts reactivity, biological activity, and industrial utility. Below is a comparative analysis of key analogs:
2,4,6-Trimethylbenzoic Acid (CAS 480-63-7)
- Structure : Methyl groups at 2-, 4-, and 6-positions.
- Key Differences :
- Steric Effects : Symmetrical substitution reduces steric hindrance compared to the asymmetric 2,3,6-isomer, enhancing electrophilic substitution reactivity .
- Synthesis : Often synthesized via direct oxidation of mesitylene, yielding higher purity due to symmetry .
- Applications : Preferred in polymer additives and agrochemicals due to predictable reactivity .
Data :
Property 2,3,6-Trimethylbenzoic Acid 2,4,6-Trimethylbenzoic Acid Melting Point (°C) 153–155 168–170 LogP (XLogP3) 2.50 2.45 Antioxidant Activity* Moderate Low
2,3,5-Trimethylbenzoic Acid
- Structure : Methyl groups at 2-, 3-, and 5-positions.
- Key Differences :
- Electronic Effects : The 5-methyl group creates a meta-directing electronic environment, reducing electrophilic substitution rates compared to the 2,3,6-isomer .
- Biological Activity : Exhibits stronger antioxidant and anti-inflammatory properties due to enhanced radical scavenging capacity (ROS reduction at 10 µg/mL) .
- Pharmaceutical Use : Intermediate in ketoprofen synthesis, leveraging its balanced lipophilicity .
2,3,6-Trifluorobenzoic Acid
- Structure : Fluorine atoms replace methyl groups at 2-, 3-, and 6-positions.
- Key Differences :
- Reactivity : Fluorine’s electronegativity increases acidity (pKa ~1.5 vs. ~4.2 for this compound) and resistance to oxidation .
- Applications : Used in high-performance materials (e.g., liquid crystals) and as a bioisostere in drug design .
Mechanistic and Application-Based Comparisons
Reactivity in Esterification
- This compound : Steric hindrance from 2- and 3-methyl groups slows nucleophilic acyl substitution, requiring bulky catalysts (e.g., DCC/DMAP) for efficient esterification .
- 2,4,6-Trimethylbenzoic Acid : Symmetrical structure facilitates faster esterification under mild conditions .
Industrial Utility
- Polymer Additives : 2,4,6-Trimethylbenzoic acid is favored in epoxy resins due to symmetrical hardening effects, while the 2,3,6-isomer is used in UV-curable coatings for its photoinitiator compatibility .
- Agrochemicals : this compound derivatives are prioritized in pesticide synthesis due to stability under field conditions (half-life >30 days) .
Biological Activity
2,3,6-Trimethylbenzoic acid is an aromatic carboxylic acid with the molecular formula and a molecular weight of approximately 164.20 g/mol. This compound features three methyl groups at positions 2, 3, and 6 on the benzene ring, which significantly influence its steric and electronic properties, making it a subject of interest in various biological and chemical applications.
Chemical Structure
The structure of this compound can be described as follows:
- Molecular Formula :
- Molecular Weight : 164.20 g/mol
- Structural Characteristics :
- Three methyl groups at positions 2, 3, and 6 of the benzene ring.
Synthesis Methods
Various methods have been developed for synthesizing this compound. These typically involve the addition of hydrogen ions to its anionic form or through specific organic reactions that yield the desired compound from simpler precursors.
Biological Activity
Research into the biological activity of this compound indicates potential interactions with biological targets that may lead to therapeutic applications. Below are some key findings:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in metabolic pathways. The carboxyl group can participate in hydrogen bonding and ionic interactions, which may influence the compound's reactivity and binding affinity.
Interaction Studies
Preliminary studies suggest that this compound may interact with various biomolecules. Notably:
- Enzyme Inhibition : Investigations have indicated potential inhibitory effects on certain enzymes involved in metabolic processes.
- Receptor Binding : There is evidence suggesting that this compound may bind to receptors that play roles in inflammation and other metabolic disorders.
Toxicological Profile
While exploring its biological activity, it is crucial to consider the toxicological profile of this compound:
- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
- Safety Precautions : Handling should be done with care to avoid ingestion or skin contact.
Case Study: Interaction with Biological Targets
A study examined the binding affinities of this compound with various enzymes related to metabolic pathways. The findings indicated that:
- The compound exhibited significant binding affinity towards certain cytochrome P450 enzymes.
- This interaction could potentially alter drug metabolism and efficacy.
Comparative Analysis with Similar Compounds
To understand its unique properties better, a comparison was made between this compound and other trimethylbenzoic acids:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 2,4,6-Trimethylbenzoic Acid | Methyl groups at positions 2, 4, and 6 | Different steric hindrance pattern |
| Mesitylenecarboxylic Acid | Similar structure but different functional groups | Varies in reactivity due to position |
| 3-Methylbenzoic Acid | One methyl group at position 3 | Less sterically hindered |
This table illustrates how the positioning of methyl groups significantly affects both physical and chemical properties.
Applications in Industry
Beyond its biological implications, this compound has notable applications in various industries:
- Agrochemicals : Its biological activity makes it a candidate for developing agrochemicals .
- Dyes and Photoinitiators : Used in producing dyes and photoinitiators due to its unique chemical properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3,6-trimethylbenzoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of a substituted benzene precursor followed by oxidation of the methyl group to a carboxylic acid. For example, toluene derivatives with methyl groups at positions 2, 3, and 6 can be oxidized using KMnO₄ or CrO₃ under acidic conditions . Purification via recrystallization (e.g., using ethanol/water mixtures) is recommended, with melting point validation (153–155°C for the 2,4,6-isomer; adjust conditions for positional isomerism) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare aromatic proton splitting patterns (e.g., para-substituted isomers show symmetry, while 2,3,6-substitution leads to distinct coupling) .
- Mass spectrometry : Confirm molecular ion peaks (expected m/z ~164 for C₁₀H₁₂O₂) and fragmentation patterns .
- IR spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
Q. What solvents are optimal for recrystallizing trimethylbenzoic acid derivatives?
- Methodological Answer : Ethanol-water mixtures are effective for recrystallization due to moderate polarity. For example, 2,4,6-trimethylbenzoic acid recrystallizes at 153–155°C . Adjust solvent ratios for solubility differences in positional isomers.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in esterification reactions?
- Methodological Answer : Steric hindrance from the 2,3,6-methyl groups may slow down nucleophilic acyl substitution. Use bulky catalysts (e.g., DCC/DMAP) to improve yields. Computational modeling (DFT) can predict reaction barriers by analyzing electron density maps and steric bulk .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting points) of trimethylbenzoic acid isomers?
- Methodological Answer :
- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities .
- Thermal analysis : DSC can identify polymorphic transitions or decomposition points missed in traditional melting point assays .
- Cross-validate data : Compare with structurally similar compounds (e.g., 2,4,6-trimethylbenzoic acid, CAS 480-63-7) to contextualize discrepancies .
Q. Can this compound serve as a ligand in coordination chemistry?
- Methodological Answer : The carboxylic acid group can act as a monodentate ligand. Test coordination with transition metals (e.g., Cu²⁺ or Fe³⁺) via UV-Vis spectroscopy to monitor charge-transfer bands. Compare stability constants with less hindered analogs (e.g., 4-methylbenzoic acid) to assess steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
